Synthesis and chemical properties of myclobutanil
Synthesis and chemical properties of myclobutanil
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Myclobutanil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myclobutanil, identified by the code RH-3866, is a conazole fungicide first reported in 1986 and marketed around 1989.[1][2] It belongs to the triazole class of fungicides, which are renowned for their systemic, protective, and curative actions against a broad spectrum of fungal pathogens.[1][2] Myclobutanil is classified as a De-Methylation Inhibitor (DMI) and belongs to the Fungicide Resistance Action Committee (FRAC) Code 3.[3] Its primary application is in agriculture, where it is used to control diseases such as powdery mildew, scab, and various rusts on a wide range of crops, including grapes, almonds, and strawberries.[4][5] The efficacy of myclobutanil stems from its specific mode of action: the inhibition of ergosterol biosynthesis, a process vital for the integrity of fungal cell membranes.[4][5][6] This guide provides a detailed examination of the synthetic pathways, core chemical properties, stereochemistry, and mechanism of action of myclobutanil, offering field-proven insights for professionals in chemical research and development.
Chemical Identity and Physicochemical Properties
Myclobutanil is a light yellow, crystalline solid.[7][8] Its systemic nature allows it to be absorbed and translocated within plant tissues, primarily through the xylem, providing comprehensive protection against fungal infections.[9] The key physicochemical properties of myclobutanil are summarized in the table below, which dictates its environmental behavior, solubility, and application formulations.
| Property | Value | Source |
| IUPAC Name | α-Butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile | [7] |
| CAS Number | 88671-89-0 | [7][8] |
| Molecular Formula | C₁₅H₁₇ClN₄ | [1][7][8] |
| Molecular Weight | 288.78 g/mol | [7][8][9] |
| Melting Point | 63-69 °C | [8][9] |
| Boiling Point | 202-208 °C at 1.0 mmHg | [8][9] |
| Water Solubility | 132-142 mg/L at 20-25 °C | [2][8][9] |
| Vapor Pressure | 1.6 x 10⁻⁶ Torr at 25 °C | [8] |
| Log Kₒw (Octanol-Water Partition Coefficient) | ~2.9 | [2][7] |
| Appearance | Light yellow solid | [2][7] |
Myclobutanil is soluble in common organic solvents like ketones, esters, alcohols, and aromatic hydrocarbons (50-100 g/L), but insoluble in aliphatic hydrocarbons.[7][8]
Synthesis of Myclobutanil
The commercial synthesis of myclobutanil is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common pathway starts with 4-chlorophenylacetonitrile (also known as p-chlorobenzonitrile). The core strategy involves a sequential alkylation of the α-carbon.
Forward Synthesis Pathway
The synthesis can be broken down into three primary stages:
-
α-Butylation of 4-chlorophenylacetonitrile: The first step is the alkylation of the acidic α-carbon of 4-chlorophenylacetonitrile with a butylating agent, typically n-chlorobutane or another butyl halide. This reaction is performed under basic conditions using a strong base like sodium hydroxide and often employs a phase-transfer catalyst (e.g., tetrapropyl ammonium bromide) to facilitate the reaction between the aqueous and organic phases.[1] The product of this step is 2-(4-chlorophenyl)hexanenitrile.
-
Introduction of the Methylene Bridge: The intermediate, 2-(4-chlorophenyl)hexanenitrile, undergoes a second alkylation. This step introduces a methylene group that will later be functionalized to link the triazole ring. This is commonly achieved using a dihalomethane, such as dibromomethane or dichloromethane, in the presence of sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO).[1][7] This forms a halogenated intermediate, such as 1-chloro-2-nitrile-2-(4-chlorophenyl)hexane or its bromo-analogue.[1][10]
-
Nucleophilic Substitution with 1,2,4-Triazole: The final step involves the reaction of the halogenated intermediate with 1,2,4-triazole or its sodium/potassium salt.[1][7] This is a nucleophilic substitution reaction where the triazole anion displaces the halide, forming the final myclobutanil molecule. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1][10]
Caption: General synthetic pathway for Myclobutanil.
Experimental Protocol: A Representative Synthesis
The following protocol is a conceptual representation based on established synthetic routes.[1][10]
Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile
-
To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add 4-chlorophenylacetonitrile, n-chlorobutane, and a phase-transfer catalyst (e.g., a quaternary ammonium salt).[1]
-
With vigorous stirring, slowly add a concentrated aqueous solution of sodium hydroxide while maintaining the reaction temperature. The pH should be kept alkaline.[1]
-
After the addition is complete, continue stirring at a maintained temperature (e.g., 60-70°C) for several hours until TLC monitoring indicates the consumption of the starting material.[10]
-
Cool the reaction mixture, dilute with water, and neutralize with an acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., toluene), wash the organic phase with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[10]
-
Purify the crude product by vacuum distillation to yield 2-(4-chlorophenyl)hexanenitrile.[10]
Step 2: Synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane
-
Dissolve the 2-(4-chlorophenyl)hexanenitrile from Step 1 in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Add dibromomethane and powdered sodium hydroxide.[10]
-
Stir the mixture at a controlled temperature for several hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the crude bromo-intermediate.
Step 3: Synthesis of Myclobutanil
-
In a reaction vessel, prepare the sodium salt of 1,2,4-triazole by reacting it with a strong base, or use a pre-formed salt.
-
Dissolve the bromo-intermediate from Step 2 and the triazole salt in dimethyl sulfoxide (DMSO).[1][10]
-
Heat the mixture (e.g., 90-100°C) and maintain it for 8-10 hours.[10]
-
After the reaction is complete, cool the mixture. A significant portion of the DMSO may be removed by vacuum distillation.[10]
-
Add water and an extraction solvent (e.g., toluene). Separate the organic phase, wash with water, dry, and remove the solvent.[10]
-
The resulting crude myclobutanil can be purified by recrystallization from a suitable solvent like acetone to yield the final product.[10]
Chemical Properties and Reactivity
Stereochemistry
Myclobutanil possesses a chiral center at the α-carbon, which is bonded to the 4-chlorophenyl group, the butyl group, the cyano group, and the 1,2,4-triazol-1-ylmethyl group.[1] This chirality means that myclobutanil exists as a pair of enantiomers: (R)-myclobutanil and (S)-myclobutanil.[1]
-
Differential Activity: Commercial myclobutanil is typically sold as a racemic mixture (an equal mixture of both enantiomers).[1] However, studies have shown that the antifungal activity is enantioselective. The (R)-enantiomer is generally considered to be more biologically active against target fungi than the (S)-enantiomer.[1][11] Conversely, the (S)-enantiomer may exhibit higher toxicity towards non-target organisms.[11][12] This differential activity is a critical consideration in both efficacy and risk assessment.
Caption: The (R) and (S) enantiomers of Myclobutanil.
Stability and Degradation
Myclobutanil is stable under normal storage conditions.[7] However, its fate in the environment is governed by several degradation pathways:
-
Hydrolytic Stability: It is stable to hydrolysis at pH levels of 5, 7, and 9 over a 28-day period at 28°C.[7] This indicates that hydrolysis is a negligible degradation pathway in common environmental pH ranges.[2]
-
Photodegradation: Aqueous solutions of myclobutanil decompose when exposed to light. The half-life of this photolytic degradation varies significantly depending on the conditions, from approximately 222 days in sterile water to as low as 0.8 days in sensitized sterile water.[7] In the atmosphere, vapor-phase myclobutanil is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.3 days.[7]
-
Environmental Persistence: Myclobutanil is considered moderately persistent in soil and aquatic systems.[1][2] Field studies have estimated its soil half-life to be around 142 days under typical agricultural conditions.[2] Degradation in soil is primarily mediated by microbial activity.[2]
Mechanism of Action
Myclobutanil's fungicidal activity is derived from its ability to disrupt the biosynthesis of ergosterol, which is the primary sterol in fungal cell membranes and is analogous to cholesterol in mammalian cells.[6][13]
-
Enzyme Inhibition: Myclobutanil specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][13] This enzyme is crucial for the C14-demethylation step in the conversion of lanosterol to ergosterol.[13]
-
Disruption of Membrane Integrity: The inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of precursor sterols (e.g., methylated sterols) in the fungal cell.[4][6][13]
-
Fungistatic/Fungicidal Effect: The altered sterol composition disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and replication.[5][13]
Caption: Myclobutanil inhibits 14α-demethylase, blocking ergosterol synthesis.
Analytical Methodologies
The quantification of myclobutanil residues in various matrices, such as crops, soil, and water, is essential for regulatory compliance and food safety. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary analytical techniques employed.
-
Chromatographic Separation: Reversed-phase HPLC, often using a C18 column, is commonly used for the separation of myclobutanil from matrix components.[14][15]
-
Detection: Detection is typically achieved using tandem mass spectrometry (HPLC-MS/MS), which provides high sensitivity and selectivity.[15] The analysis is often performed in positive electrospray ionization (ESI+) mode with selected ion monitoring (SIM).[15]
-
Sample Preparation: A widely adopted method for sample preparation, especially for food and agricultural samples, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This involves an extraction with acetonitrile followed by a cleanup step using sorbents like primary secondary amine (PSA) and anhydrous magnesium sulfate.[15]
-
Chiral Analysis: To analyze the individual enantiomers, chiral liquid chromatography is required, often using specialized columns like the Chiralcel OD-RH.[14]
Caption: A typical workflow for the analysis of Myclobutanil residues.
Conclusion
Myclobutanil remains a significant fungicide in global agriculture due to its broad-spectrum efficacy and systemic properties. Its synthesis, while complex, follows established principles of organic chemistry, centering on the sequential alkylation of a substituted phenylacetonitrile. The chemical properties of myclobutanil, particularly its moderate persistence and stereochemistry, are crucial determinants of its environmental fate and biological activity. The (R)-enantiomer's superior fungicidal potency highlights the importance of stereoselectivity in pesticide design. A thorough understanding of its mechanism—the targeted inhibition of 14α-demethylase—continues to inform the development of new antifungal agents and resistance management strategies. The robust analytical methods available ensure that its use can be monitored effectively to safeguard both crop yields and environmental health.
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